molecular formula C20H20N2O4 B1613314 1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID CAS No. 915749-50-7

1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID

Cat. No.: B1613314
CAS No.: 915749-50-7
M. Wt: 352.4 g/mol
InChI Key: RKXKKKUNIBLRES-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring and a fluorenylmethoxycarbonyl group. It is often used in the synthesis of peptides and other bioactive molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID typically involves the protection of the piperazine ring with a fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the introduction of the carboxylic acid functionality. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

On an industrial scale, the production of this compound may involve automated peptide synthesizers, which allow for the precise control of reaction conditions and the efficient production of large quantities. The use of solid-phase synthesis techniques is also common, where the compound is assembled step-by-step on a solid support, allowing for easy purification and isolation.

Chemical Reactions Analysis

Types of Reactions

1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, or aromatic rings.

Scientific Research Applications

1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly peptides and peptidomimetics.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals, where its stability and reactivity are highly valued.

Mechanism of Action

The mechanism of action of 1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group provides steric hindrance and electronic effects that can influence the binding affinity and specificity of the compound. The piperazine ring can interact with various functional groups on the target molecule, facilitating the formation of stable complexes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid
  • (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carboxylic acid
  • (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid

Uniqueness

Compared to these similar compounds, 1-FMOC-PIPERAZINE-2-(S)-CARBOXYLIC ACID is unique due to the presence of the piperazine ring, which provides additional flexibility and potential for interaction with molecular targets. This makes it particularly useful in the design of bioactive molecules and pharmaceuticals.

Properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXKKKUNIBLRES-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640483
Record name (2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915749-50-7
Record name (2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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